7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a 4-methylphenoxyethyl substituent at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to exhibit their activities by selectively binding at specific sites .
Biochemical Pathways
Similar compounds have been reported to influence various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been reported to exhibit significant anti-seizure effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine at different dosages in animal models have not been reported . Related compounds have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their subcellular localization and any effects on their activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylphenol with ethyl bromoacetate to form ethyl 4-methylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form 4-methylphenoxyacetohydrazide. The final step involves the cyclization of this intermediate with 2-cyanopyrimidine under acidic conditions to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-[1-(2-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The position and nature of the substituents can affect the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
7-[1-(4-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)19-11(2)13-7-8-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVHGTGVPZEDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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